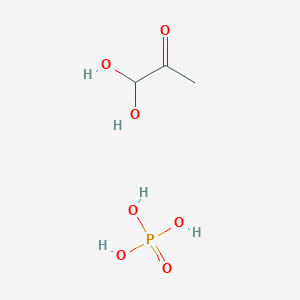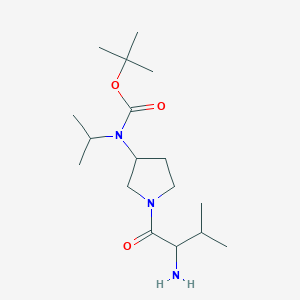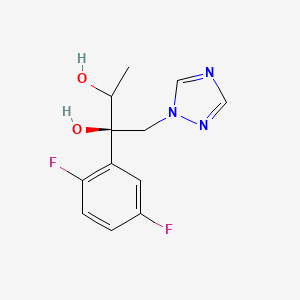![molecular formula C30H42N4O6 B14797021 N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide is a complex organic compound with the molecular formula C30H42N4O6 This compound is characterized by the presence of two tert-butylphenoxy groups attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 4-tert-butylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reaction time ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-tert-butylphenyl)oxamide
- N,N’-bis(4-tert-butylphenyl)malonamide
- N,N’-bis(4-tert-butylphenyl)succinamide
Uniqueness
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide is unique due to its specific combination of tert-butylphenoxy groups and hexanedihydrazide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H42N4O6 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1-N',6-N'-bis[2-(4-tert-butylphenoxy)acetyl]hexanedihydrazide |
InChI |
InChI=1S/C30H42N4O6/c1-29(2,3)21-11-15-23(16-12-21)39-19-27(37)33-31-25(35)9-7-8-10-26(36)32-34-28(38)20-40-24-17-13-22(14-18-24)30(4,5)6/h11-18H,7-10,19-20H2,1-6H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI Key |
MTWAHZRFANCIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCCCC(=O)NNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)

![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)

![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)


![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B14797005.png)



